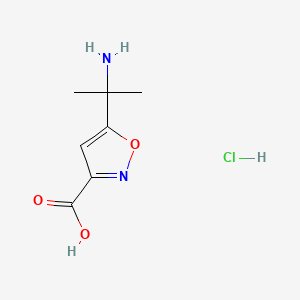
5-(2-Aminopropan-2-yl)-1,2-oxazole-3-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminopropan-2-yl)-1,2-oxazole-3-carboxylicacidhydrochloride is a synthetic compound with a unique structure that combines an oxazole ring with an amino group and a carboxylic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropan-2-yl)-1,2-oxazole-3-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with an acyl chloride to form an intermediate, which then undergoes cyclization to yield the oxazole ring . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminopropan-2-yl)-1,2-oxazole-3-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the oxazole ring can produce various reduced forms of the compound.
Scientific Research Applications
5-(2-Aminopropan-2-yl)-1,2-oxazole-3-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(2-Aminopropan-2-yl)-1,2-oxazole-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: A precursor in the synthesis of the compound, known for its use in buffer solutions and as an intermediate in organic synthesis.
Uniqueness
5-(2-Aminopropan-2-yl)-1,2-oxazole-3-carboxylicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C7H11ClN2O3 |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
5-(2-aminopropan-2-yl)-1,2-oxazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-7(2,8)5-3-4(6(10)11)9-12-5;/h3H,8H2,1-2H3,(H,10,11);1H |
InChI Key |
MVVCCCUUXDSWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NO1)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















